(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18166463
InChI: InChI=1S/C11H19N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7,12H2,1H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC18166463

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name (1-cyclohexyl-3-methylpyrazol-4-yl)methanamine
Standard InChI InChI=1S/C11H19N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7,12H2,1H3
Standard InChI Key PTOWQEAWVQMYCB-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1CN)C2CCCCC2

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s core structure consists of a pyrazole ring substituted with a cyclohexyl group, methyl group, and methanamine side chain. The IUPAC name, (1-cyclohexyl-3-methylpyrazol-4-yl)methanamine, reflects its substitution pattern . The SMILES notation CC1=NN(C=C1CN)C2CCCCC2\text{CC1=NN(C=C1CN)C2CCCCC2} provides a linear representation of its atomic connectivity, while the InChIKey PTOWQEAWVQMYCB-UHFFFAOYSA-N\text{PTOWQEAWVQMYCB-UHFFFAOYSA-N} uniquely identifies its stereochemical features .

The cyclohexyl group introduces significant lipophilicity (XLogP3=1.2\text{XLogP3} = 1.2), enhancing membrane permeability . The methanamine moiety contributes to hydrogen bonding potential, as evidenced by a hydrogen bond donor count of 1 and acceptor count of 2 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H19N3\text{C}_{11}\text{H}_{19}\text{N}_{3}
Molecular Weight193.29 g/mol
Topological Polar Surface Area43.8 Ų
Hydrogen Bond Donors1

Computed Physicochemical Properties

PubChem’s computational analyses reveal critical properties influencing bioavailability and reactivity. The compound’s rotatable bond count of 2 suggests moderate flexibility, while a heavy atom count of 14 indicates moderate molecular complexity. Its monoisotopic mass (193.157897619 Da) and exact mass align closely, confirming purity in theoretical calculations .

Synthesis and Industrial Production

Synthetic Pathways

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine is synthesized through multi-step reactions involving cyclohexylamine, methyl acetoacetate, and hydrazine derivatives. A representative pathway includes:

  • Cyclohexylation: Reaction of cyclohexylamine with a halogenated precursor to form the 1-cyclohexylpyrazole intermediate.

  • Methylation: Introduction of the methyl group at the 3-position using methyl iodide under basic conditions.

  • Amination: Functionalization of the 4-position via reductive amination or nucleophilic substitution.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity (>95%). Advanced purification techniques such as column chromatography and recrystallization are critical for removing byproducts like unreacted cyclohexylamine.

Industrial Manufacturing Techniques

VulcanChem reports the use of high-throughput screening to identify optimal catalysts, such as palladium on carbon, for hydrogenation steps. Process analytical technology (PAT) monitors reaction kinetics in real-time, ensuring consistent quality.

Table 2: Synthetic Parameters

ParameterConditionOutcome
Reaction Temperature80–120°C85% Yield
CatalystPd/C (5 wt%)92% Conversion
Purification MethodSilica Gel Chromatography>95% Purity

Applications in Pharmaceutical Research

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Structural analogs with fluorinated cyclohexyl groups demonstrate enhanced blood-brain barrier penetration, indicating potential CNS applications.

Future Directions and Research Opportunities

  • Derivative Synthesis: Introducing sulfonamide or carboxylate groups to improve solubility.

  • In Vivo Toxicology: Assessing chronic toxicity in mammalian models.

  • Computational Optimization: Machine learning models to predict ADMET properties.

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